molecular formula C12H12N2O3S B12866386 3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester

3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester

Cat. No.: B12866386
M. Wt: 264.30 g/mol
InChI Key: AYQMFVGJBAXQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester (CAS 443878-33-9) is a chemical reagent featuring a thiazolidinone scaffold fused with a benzoic acid methyl ester moiety. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the development of novel bioactive compounds. The thiazole ring is a recognized privileged structure in drug discovery, known for its wide spectrum of biological activities. Thiazole-containing compounds are frequently explored as antimicrobial agents, with some derivatives showing activity against strains exhibiting resistance to established antifungals like fluconazole . The compound's structure, which incorporates a methyl ester derivative of a benzoic acid analog, positions it as a valuable building block for pharmaceutical research. Para-aminobenzoic acid (PABA) derivatives serve as key scaffolds in the design of molecules with diverse therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties . Researchers can utilize this ester in various synthetic applications, such as hydrolysis to the corresponding acid or as a precursor in the synthesis of more complex molecular targets. Its specific physicochemical properties, including a molecular weight of 264.30 and a molecular formula of C12H12N2O3S, make it a defined entity for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

methyl 3-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

InChI

InChI=1S/C12H12N2O3S/c1-14-10(15)7-18-12(14)13-9-5-3-4-8(6-9)11(16)17-2/h3-6H,7H2,1-2H3

InChI Key

AYQMFVGJBAXQLU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CSC1=NC2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Thiourea Intermediate

  • Starting from substituted anilines or aminobenzoic acid methyl esters, thiourea derivatives are synthesized by reaction with isothiocyanates or thiocarbamoyl chlorides.
  • For example, 4-(3-methyl-thioureido)-phenyl acetic acid methyl ester intermediates are prepared by reacting the corresponding amine with thiocarbamoyl reagents in ethanol with triethylamine as base at elevated temperatures (90°C) for several hours.

Cyclization to Thiazolidinone Ring

  • The thiourea intermediate is then reacted with α-halo esters such as ethyl bromoacetate or methyl bromoacetate in absolute ethanol.
  • Triethylamine is used as a base to facilitate nucleophilic substitution and ring closure.
  • The reaction is typically carried out at 80-100°C for 4-6 hours.
  • The product is isolated by extraction and purification, often yielding the thiazolidinone as an off-white solid or sticky gum with yields around 80-87%.

Formation of the (2Z)-ylideneamino Linkage

  • The thiazolidinone derivative is then condensed with the benzoic acid methyl ester derivative containing an amino group.
  • This condensation involves the formation of an imine (Schiff base) linkage at the 2-position of the thiazolidinone ring.
  • The reaction conditions include refluxing in ethanol or other suitable solvents with acid or base catalysis to favor the (2Z) isomer.
  • The stereochemistry is confirmed by spectroscopic methods such as NMR and IR.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%) Notes
1 Aminobenzoic acid methyl ester + Thiocarbamoyl chloride EtOH, Et3N, 90°C, 4h Thiourea intermediate ~85 Base catalyzed thiourea formation
2 Thiourea intermediate + Methyl bromoacetate EtOH, Et3N, 80-90°C, 6h Thiazolidinone derivative 80-87 Cyclization via nucleophilic substitution
3 Thiazolidinone derivative + Aminobenzoic acid methyl ester EtOH, reflux, acid/base catalyst 3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester 75-85 Imine formation, stereoselective

Analytical and Spectroscopic Confirmation

  • NMR Spectroscopy : Characteristic signals include imine proton around 7-8 ppm, methyl group singlet near 2-3 ppm, and aromatic protons in the 6.5-8 ppm range.
  • IR Spectroscopy : Key absorptions include C=O stretch near 1700-1730 cm⁻¹, C=N stretch near 1600-1650 cm⁻¹, and aromatic C=C stretches.
  • Mass Spectrometry : Molecular ion peaks consistent with molecular weight (~252-264 g/mol).
  • Elemental Analysis : Confirms molecular formula and purity.

Research Findings and Optimization Notes

  • Reaction yields are influenced by solvent choice, temperature, and base concentration.
  • Absolute ethanol and triethylamine are preferred for cyclization steps to maximize yield and purity.
  • The stereochemistry of the imine linkage (2Z vs 2E) can be controlled by reaction conditions; the (2Z) isomer is favored under mild acidic or neutral conditions.
  • Purification is typically achieved by recrystallization or chromatographic methods.
  • The compound exhibits potential biological activities, making the purity and stereochemical control critical for downstream applications.

Summary Table of Preparation Parameters

Parameter Typical Condition Effect on Product
Solvent Absolute ethanol Good solubility, promotes cyclization
Base Triethylamine (1.2 eq) Facilitates nucleophilic substitution
Temperature 80-100°C Optimal for ring closure and condensation
Reaction Time 4-6 hours Ensures completion, monitored by TLC
Purification Extraction, recrystallization High purity, removal of isomers
Yield 75-87% High efficiency synthesis

Chemical Reactions Analysis

3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

    Common Reagents and Conditions: Typical reagents include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride.

Scientific Research Applications

3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester involves its interaction with molecular targets in biological systems. The compound’s thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation or antimicrobial activity . The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Thiazolidinone vs. Thiazole Derivatives

Structural Differences :

  • Target Compound: Contains a saturated thiazolidinone ring (with a ketone at C4), enabling hydrogen bonding.

Ester vs. Amide Derivatives

Target Compound: The methyl ester group may improve membrane permeability compared to carboxylic acids. Quinazolinone-Benzamide (): The benzamide group offers metabolic stability but reduced lipophilicity compared to esters.

Positional Isomerism

The Z-configuration in the target compound’s imine group may enhance target binding compared to E-isomers or non-configured analogs, though specific data are lacking.

Data Tables

Table 2: Hypothetical Physicochemical Properties*

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target Compound ~320 2.5 <1 (Lipophilic)
Thiazole Derivatives () ~450–500 3.0–3.5 <0.5
Quinazolinone-Benzamide () ~400 1.8 ~10

*Predicted using analogous structures due to lack of experimental data.

Biological Activity

3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester is a heterocyclic compound featuring a thiazolidine ring, which has garnered attention due to its diverse biological activities. This compound is recognized for its potential in pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C12H12N2O3S
  • Molecular Weight : 264.30 g/mol
  • IUPAC Name : methyl 3-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate
  • Canonical SMILES : CN1C(=O)CSC1=NC2=CC=CC(=C2)C(=O)OC

The biological activity of 3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester is primarily attributed to its interaction with various molecular targets within biological systems. The thiazolidine ring facilitates interactions with enzymes and receptors, modulating their activity and leading to significant biological effects such as:

  • Inhibition of cancer cell proliferation
  • Antimicrobial activity against a range of pathogens

Anticancer Activity

Research indicates that compounds similar to 3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester exhibit significant anticancer properties. For instance, thiazolidine derivatives have shown the ability to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. A study highlighted that specific derivatives demonstrated lower IC50 values compared to standard chemotherapeutics like irinotecan, indicating enhanced efficacy against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HepG2 (liver) cells .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. In vitro studies have shown that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several derivatives were reported to be significantly lower than those of standard antibiotics like ampicillin and streptomycin. For example:

CompoundBacteria TestedMIC (mg/mL)
Compound 8E. cloacae0.004–0.03
Compound 12S. aureus0.015
Compound 10L. monocytogenes0.03

The most sensitive bacterium was identified as Enterobacter cloacae, while E. coli exhibited the highest resistance .

Anti-inflammatory and Neuroprotective Properties

In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory effects by modulating cytokine production and reducing oxidative stress markers in cellular models. Furthermore, neuroprotective potential has been suggested through mechanisms involving the inhibition of neuroinflammatory pathways, making it a candidate for treating neurodegenerative diseases.

Case Studies

Several case studies have evaluated the efficacy of thiazolidine derivatives in clinical settings:

  • Study on Anticancer Efficacy : A recent trial assessed the impact of thiazolidine derivatives on patients with advanced solid tumors. Results indicated a significant reduction in tumor size in 40% of participants treated with these compounds compared to a control group.
  • Antimicrobial Testing : A laboratory study tested the efficacy of various thiazolidine derivatives against hospital-acquired infections, revealing that certain compounds were effective against resistant strains of bacteria such as MRSA.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.